2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one
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Overview
Description
2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one is a complex organic compound that features a trimethoxyphenyl group and a dihydroisoquinolinone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with an appropriate ketone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization reactions to form the dihydroisoquinolinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinolinone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and sedative properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to bind to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects in the central nervous system. This interaction can lead to sedative and anticonvulsant activities . Additionally, the trimethoxyphenyl group may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxycinnamic acid: Shares the trimethoxyphenyl group but lacks the dihydroisoquinolinone moiety.
Podophyllotoxin: Contains a similar trimethoxyphenyl group and exhibits anticancer properties.
Colchicine: Another compound with a trimethoxyphenyl group, known for its use in treating gout.
Uniqueness
2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one is unique due to its combination of the trimethoxyphenyl group and the dihydroisoquinolinone moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C21H21NO5/c1-25-17-12-14(13-18(26-2)20(17)27-3)8-9-19(23)22-11-10-15-6-4-5-7-16(15)21(22)24/h4-9,12-13H,10-11H2,1-3H3/b9-8+ |
InChI Key |
SLKZTEPTXMURFM-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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